molecular formula C8H6O B14749333 Cyclopenta[b]pyran CAS No. 271-08-9

Cyclopenta[b]pyran

Cat. No.: B14749333
CAS No.: 271-08-9
M. Wt: 118.13 g/mol
InChI Key: LYHIYZUYZIHTCV-UHFFFAOYSA-N
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Description

Cyclopenta[b]pyran is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing cyclopenta[b]pyran derivatives involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is typically carried out in the presence of palladium catalysts such as Pd2(dba)3/dppe in toluene, yielding this compound-2-ones in high yields (78–96%) with optimized trans/cis ratios .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve multicomponent reactions (MCRs) due to their efficiency and simplicity. For example, the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes in the presence of sodium bromide as a supporting electrolyte has been reported to produce 4-substituted this compound derivatives with high efficiency and excellent yields .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[b]pyran derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols or alkanes.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound derivatives can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of cyclopenta[b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, some this compound derivatives inhibit tyrosinase, an enzyme involved in melanin production, which can be useful in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Properties

CAS No.

271-08-9

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

cyclopenta[b]pyran

InChI

InChI=1S/C8H6O/c1-3-7-4-2-6-9-8(7)5-1/h1-6H

InChI Key

LYHIYZUYZIHTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=COC2=C1

Origin of Product

United States

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